REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:20]([CH3:21])[C:19](=[O:22])[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([O:23][CH3:24])[CH:17]=3)[N:12]=2)=[CH:7][CH:6]=1)(=O)C>N>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:20]([CH3:21])[C:19](=[O:22])[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([O:23][CH3:24])[CH:17]=3)[N:12]=2)=[CH:7][CH:6]=1
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Name
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2-(4-acetoxy-phenyl)-3-methyl-6-methoxy-3,4-dihydro-quinazolin-4-one
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Quantity
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80.3 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(N1C)=O)OC
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Name
|
|
Quantity
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800 mL
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Type
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solvent
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Smiles
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N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the suspension was heated for 1.5 hours on a steam bath
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Duration
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1.5 h
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Type
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CUSTOM
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Details
|
whereby at first a clear solution was obtained
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Type
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FILTRATION
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Details
|
the product was suction-filtered off
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried at 80° C. in a circulating air drier
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Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(N1C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |